10-(2,5-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound is a highly functionalized tricyclic heterocyclic molecule featuring a unique combination of sulfur and nitrogen atoms within its fused-ring system. The structure includes a 2,5-dimethylbenzenesulfonyl group at position 10 and a 4-ethoxyphenylamine substituent at position 5. The compound’s synthesis likely involves multi-step reactions, possibly leveraging sulfonylation and cyclization strategies similar to those described for related tricyclic amines .
Properties
IUPAC Name |
10-(2,5-dimethylphenyl)sulfonyl-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S2/c1-4-31-17-9-7-16(8-10-17)24-21-20-18(11-12-32-20)28-22(25-21)23(26-27-28)33(29,30)19-13-14(2)5-6-15(19)3/h5-13H,4H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRGMNCOZNVJKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,5-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the thia-tetraazatricyclo core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step involves the reaction of the intermediate with 2,5-dimethylbenzenesulfonyl chloride under controlled conditions.
Attachment of the ethoxyphenyl group: This is typically done through a nucleophilic substitution reaction using 4-ethoxyaniline.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
10-(2,5-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
10-(2,5-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 10-(2,5-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Containing Tricyclic Amines
A closely related analogue, N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine (), differs only in the substitution pattern of the benzenesulfonyl group (4-methyl vs. 2,5-dimethyl). Such modifications are critical in optimizing pharmacokinetic properties in drug discovery .
| Property | Target Compound | 4-Methylbenzenesulfonyl Analogue |
|---|---|---|
| Sulfonyl Substituent | 2,5-dimethylbenzenesulfonyl | 4-methylbenzenesulfonyl |
| Molecular Weight | Estimated ~550–600 g/mol | Similar range |
| Potential Bioactivity | Hypothesized kinase inhibition | Unreported |
Benzothiazole-Embedded Heterocycles
Compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share structural motifs such as fused nitrogen-sulfur rings and aromatic substituents. However, the target compound lacks the spirocyclic framework and benzothiazole moiety, which are known to influence electronic properties and binding to targets like DNA or enzymes . The absence of a benzothiazole group may reduce π-π stacking interactions but could enhance solubility due to the ethoxyphenyl group .
Dithia-Azatetracyclo Derivatives
9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0^{2,10}.0^{4,8}]tetradecen-4(8)-one-6(IIo) () features a similar polycyclic backbone but incorporates two sulfur atoms instead of one.
Other Tricyclic Amines with Aryl Substituents
7-(4-Methoxyphenyl)-4,9-dimethyl-N-(4-methylphenyl)-5,12-diazatetraphen-6-amine () and 12-(4-methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene () highlight the diversity of aryl-substituted tricyclic systems. Key differences include:
- Electron-Donating Groups : The target compound’s 4-ethoxyphenyl group provides stronger electron-donating effects than the methoxy or methyl groups in these analogues, which may influence electronic transitions and binding interactions .
- Ring Saturation : The target compound’s fully unsaturated tricyclic core contrasts with partially saturated systems in , affecting conformational flexibility and π-orbital overlap .
Implications for Drug Discovery
The compound’s structural uniqueness positions it as a candidate for virtual screening campaigns, as described in . However, the absence of specific activity data necessitates further experimental validation.
Biological Activity
The compound 10-(2,5-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule belonging to the class of tetraazatricyclo compounds. Its unique structural features suggest potential biological activities that are currently under investigation for various therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name indicates a sophisticated structure characterized by:
- A thia (sulfur-containing) group.
- Multiple nitrogen atoms contributing to its tetraazatricyclo framework.
- Substituents that may influence its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C23H21N5O3S2 |
| Molecular Weight | 445.56 g/mol |
| InChI Key | InChI=1S/C23H21N5O3S2/c1-14-4-5... |
The biological activity of this compound is hypothesized to involve:
- Enzyme inhibition : The compound may interact with specific enzymes, modulating their activity and potentially leading to therapeutic effects.
- Receptor binding : Its structure allows it to bind to various receptors, influencing signaling pathways crucial for cellular functions.
Biological Activity
Research has indicated several potential biological activities for this compound:
-
Antimicrobial Activity
- Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which may extend to this compound due to structural similarities.
- Case studies have shown effectiveness against various bacterial strains.
-
Anticancer Properties
- Investigations into related tetraazatricyclo compounds have revealed anticancer activity through mechanisms such as apoptosis induction in cancer cells.
- Research findings indicate potential efficacy in inhibiting tumor growth in vitro.
-
Bronchodilator Effects
- Some analogs within its chemical class have demonstrated bronchodilator effects in animal models, suggesting potential applications in respiratory therapies.
Case Studies
Several case studies have been conducted to evaluate the biological activity of structurally related compounds:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted a series of thiazole derivatives with significant antibacterial activity against Gram-positive bacteria. The structure-activity relationship indicated that modifications similar to those in our compound could enhance efficacy .
- Anticancer Evaluation : In vitro studies on thieno[2,3-e][1,2,3]triazolo derivatives showed promising results in inhibiting cell proliferation in breast cancer cell lines .
Research Findings
Recent research has focused on elucidating the specific mechanisms through which this compound exerts its biological effects:
- Enzyme Interaction Studies : Research indicates that the compound may inhibit key enzymes involved in metabolic pathways associated with cancer progression and microbial resistance.
- Pharmacological Profiles : Detailed pharmacokinetic and pharmacodynamic studies are ongoing to determine the optimal dosing regimens and therapeutic windows for potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
